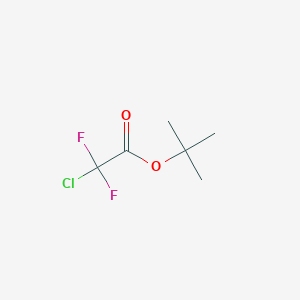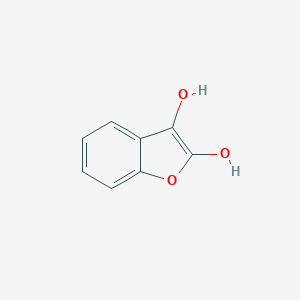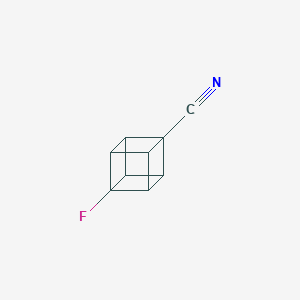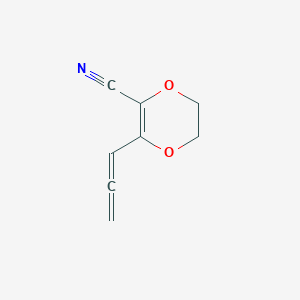
1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)-(9CI) is a chemical compound used in scientific research studies. It is also known as DPC and is a heterocyclic compound with a dioxin core structure. DPC is a colorless liquid with a boiling point of 150°C and a melting point of -28°C.
Wirkmechanismus
DPC works by inhibiting the activity of certain enzymes involved in cell division and growth. It also induces apoptosis, or programmed cell death, in cancer cells. DPC has been found to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer.
Biochemical and physiological effects:
DPC has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of certain genes involved in cancer cell growth and proliferation. DPC has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
DPC has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be effective against a variety of cancer cell lines. However, DPC has some limitations as well. It is toxic and must be handled with care. It also has a short half-life, which can make it difficult to study its effects over a longer period of time.
Zukünftige Richtungen
There are several future directions for the use of DPC in scientific research. One area of interest is the development of new drugs based on the structure of DPC. Researchers are also exploring the use of DPC in combination with other drugs to enhance its anticancer properties. Additionally, there is interest in studying the effects of DPC on other diseases, such as Alzheimer's and Parkinson's. Finally, researchers are working to develop new synthesis methods for DPC that are more efficient and environmentally friendly.
In conclusion, 1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)-(9CI) is a valuable compound in scientific research, particularly in the field of cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations make it a promising area of study for future research.
Synthesemethoden
DPC can be synthesized through a multi-step process involving the reaction of 1,4-dioxin-2-carboxylic acid with propargyl alcohol. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is then nitrated to form DPC.
Wissenschaftliche Forschungsanwendungen
DPC has been used in various scientific research studies. It has been found to have anticancer properties and is being studied for its potential use in cancer treatment. DPC has also been used in the synthesis of other compounds and in the development of new drugs.
Eigenschaften
CAS-Nummer |
175288-90-1 |
|---|---|
Produktname |
1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)-(9CI) |
Molekularformel |
C8H7NO2 |
Molekulargewicht |
149.15 g/mol |
InChI |
InChI=1S/C8H7NO2/c1-2-3-7-8(6-9)11-5-4-10-7/h3H,1,4-5H2 |
InChI-Schlüssel |
PDXXNXFOZCQWIW-UHFFFAOYSA-N |
SMILES |
C=C=CC1=C(OCCO1)C#N |
Kanonische SMILES |
C=C=CC1=C(OCCO1)C#N |
Synonyme |
1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




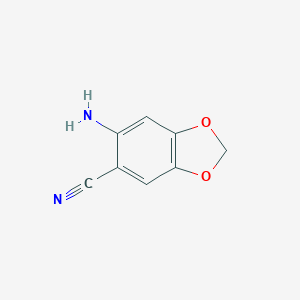
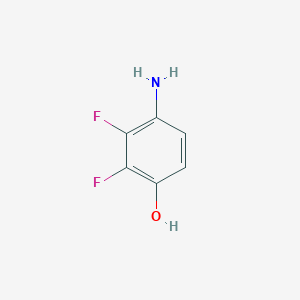
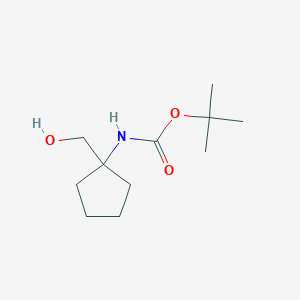
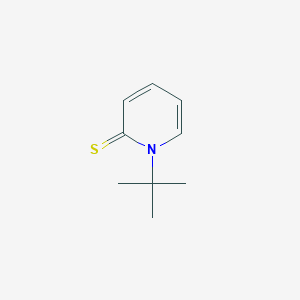
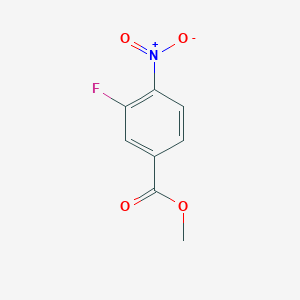
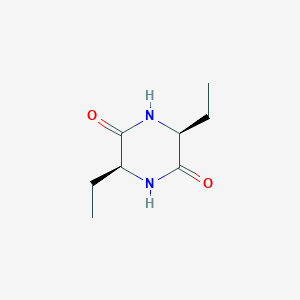
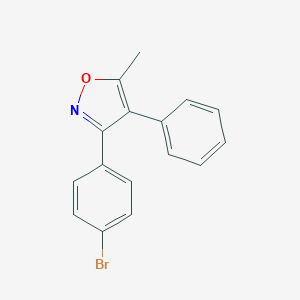
![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
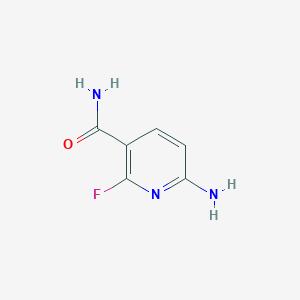
![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)
